Furil

Catalog No.
S579596
CAS No.
492-94-4
M.F
C10H6O4
M. Wt
190.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furil

CAS Number

492-94-4

Product Name

Furil

IUPAC Name

1,2-bis(furan-2-yl)ethane-1,2-dione

Molecular Formula

C10H6O4

Molecular Weight

190.15 g/mol

InChI

InChI=1S/C10H6O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H

InChI Key

SXPUVBFQXJHYNS-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)C(=O)C2=CC=CO2

Synonyms

1,2-Di-2-furanyl-1,2-ethanedione; Furil; 1,2-Bis(2-furanyl)-1,2-ethanedione; 1,2-Bis(furan-2-yl)ethanedione; 1,2-Di(2-furanyl)-1,2-ethanedione; 1,2-Di(2-furyl)ethanedione; 1,2-Di(furan-2-yl)ethane-1,2-dione; 1,2-Di-2-furylethane-1,2-dione; 2,2’-Furil

Canonical SMILES

C1=COC(=C1)C(=O)C(=O)C2=CC=CO2

Furil as a Precursor in Organic Synthesis:

Furil, also known as furan-2-ylmethanol or furfuryl alcohol, is a versatile organic compound with the formula C₅H₆O₂. It serves as a valuable starting material (precursor) for the synthesis of various other organic compounds due to its reactive functional groups: a furan ring and a primary alcohol group.

Researchers have utilized furil to synthesize a diverse range of molecules, including:

  • Furan derivatives: Furil can be readily modified to form more complex furan derivatives through various reactions, such as alkylation, acylation, and condensation reactions. These furan derivatives can exhibit various functionalities and applications .
  • Heterocyclic compounds: Furil can be incorporated into the structure of various heterocyclic compounds, which are molecules containing atoms of different elements in their rings. These heterocyclic compounds can possess diverse properties and applications in medicinal chemistry and materials science .
  • Polymers: Furil can be used as a building block for the synthesis of polymers, such as polyesters and polyurethanes. These polymers can find various applications in materials science, coatings, and adhesives .

Furil in Medicinal Chemistry:

Furil has also attracted interest in the field of medicinal chemistry due to its potential applications in drug development. Researchers have explored furil as:

  • A pharmacophore: A pharmacophore is a specific molecular arrangement that is believed to be responsible for a drug's interaction with a biological target. Furil's unique structure, containing both the furan ring and the alcohol group, might contribute to the binding affinity and activity of certain drug molecules .
  • A scaffold for drug design: Furil can serve as a scaffold, a core structure upon which modifications can be made to generate new drug candidates with desired properties. By modifying the functional groups on the furil scaffold, researchers can potentially develop drugs with improved potency, selectivity, and pharmacokinetic profiles .

Furil in Material Science:

Furil has also found applications in material science research. Its unique properties, including thermal stability and chemical reactivity, make it a potential candidate for developing various materials, such as:

  • Biodegradable polymers: Furil-based polymers are being explored for their potential use in developing biodegradable materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds .
  • Functional materials: Researchers are investigating the use of furil in the development of functional materials with specific properties, such as conductivity, flame retardancy, and self-healing properties .

Molecular Structure Analysis

Furil possesses a unique structure consisting of two furan rings connected by a central diketone moiety (a carbonyl group on either side) []. Furans are five-membered heterocyclic aromatic rings containing an oxygen atom. The presence of two furan rings provides a rigid and conjugated system, potentially influencing its chemical reactivity and electronic properties.

Here are some notable aspects of Furil's structure:

  • Conjugation: The double bonds in the furan rings and the diketone create a conjugated system, allowing for delocalization of electrons throughout the molecule. This delocalization can influence stability, reactivity, and optical properties.
  • Aromatic character: The furan rings exhibit aromaticity due to the presence of a cyclic structure with 4n + 2 electrons in a conjugated system. This aromaticity contributes to the molecule's stability.
  • Polarity: The presence of the carbonyl groups creates polar regions within the molecule. This polarity can influence its solubility and interactions with other molecules [].

XLogP3

1.2

LogP

1.24 (LogP)

Melting Point

164.0 °C

UNII

3AFE4C3P1F

Other CAS

492-94-4

Wikipedia

Alpha-furil

General Manufacturing Information

1,2-Ethanedione, 1,2-di-2-furanyl-: INACTIVE

Dates

Modify: 2023-08-15

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